molecular formula C19H18ClN3OS B2476700 N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 338426-34-9

N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2476700
CAS No.: 338426-34-9
M. Wt: 371.88
InChI Key: OZGAVQNWNQYXIZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-methylphenyl substituent and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-15(20)9-6-10-16(13)22-18(24)12-25-19-21-11-17(23(19)2)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGAVQNWNQYXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the sulfanyl group: This step might involve the reaction of the imidazole derivative with a thiol compound.

    Acetamide formation: The final step could involve the reaction of the intermediate with an acylating agent to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or the chloro-substituted phenyl ring.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Phenyl derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or active sites of enzymes, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

  • Molecular Formula : C₂₀H₁₇ClN₄O₃S
  • Molecular Weight : 428.5 g/mol
  • Key Features : Replaces the imidazole ring with a 1,3,4-oxadiazole system and incorporates an indole-methyl group.
  • Bioactivity : Exhibits moderate α-glucosidase inhibition (IC₅₀ = 58.2 µM) and lipoxygenase (LOX) inhibition (IC₅₀ = 42.5 µM), attributed to the oxadiazole’s electron-deficient nature and indole’s planar structure .

N-(2,5-Dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0089)

  • Molecular Formula : C₁₈H₁₅Cl₂N₃OS
  • Molecular Weight : 392.3 g/mol
  • Key Features : Features a 2,5-dichlorophenyl group instead of 3-chloro-2-methylphenyl.
  • The ortho-chloro substitution in the target compound may sterically hinder interactions compared to the para position in F342-0089 .

N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048)

  • Molecular Formula : C₂₀H₁₉N₃O₂S
  • Molecular Weight : 365.4 g/mol
  • Key Features : Substitutes the chloro-methylphenyl group with an acetylphenyl moiety.
  • Comparison : The acetyl group introduces a polar ketone, improving aqueous solubility but possibly reducing membrane permeability compared to the halogenated aromatic system in the target compound .

Heterocyclic Variations

N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide

  • Molecular Formula : C₁₉H₁₉ClN₄O₃S
  • Molecular Weight : 434.9 g/mol
  • Key Features : Incorporates a sulfonamide linker and a 2-chlorophenylmethyl-imidazole group.
  • This contrasts with the thioether linker in the target compound, which is less polar but more lipophilic .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Molecular Weight : 406.3 g/mol
  • Key Features : Replaces the imidazole with a pyrazolone ring and uses a dichlorophenyl group.
  • Structural Insight: The pyrazolone ring’s conjugated system and hydrogen-bonding carbonyl group enable distinct binding modes compared to imidazole-based analogs.

Key Observations :

  • Halogenation (Cl) correlates with enhanced lipophilicity and target affinity but may compromise solubility.
  • Imidazole-based compounds generally exhibit higher hydrogen-bonding capacity than oxadiazole or pyrazole analogs, influencing enzyme inhibition profiles .
  • Sulfonyl or acetyl substitutions improve polarity but may alter pharmacokinetic properties .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its effects in various biological contexts.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chloro-substituted phenyl ring : Enhances lipophilicity and may influence receptor interactions.
  • Imidazole ring : Known for its ability to coordinate with metal ions and participate in various biochemical reactions.
  • Sulfanyl group : Potentially involved in redox reactions and may enhance biological activity through thiol interactions.

Structural Formula

N 3 chloro 2 methylphenyl 2 1 methyl 5 phenyl 1H imidazol 2 yl sulfanyl acetamide\text{N 3 chloro 2 methylphenyl 2 1 methyl 5 phenyl 1H imidazol 2 yl sulfanyl acetamide}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazole Ring : Achieved through condensation reactions involving suitable aldehydes and amines.
  • Introduction of the Sulfanyl Group : This step often utilizes thiol compounds to react with imidazole derivatives.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. The imidazole ring's ability to bind metal ions suggests potential applications in enzyme inhibition, particularly in cancer biology where metal-dependent enzymes are prevalent.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Inhibition of topoisomerase II
Compound BMCF710.0Induction of apoptosis
N-(3-chloro...)Jurkat (T-cell)7.5Metal ion chelation

Antimicrobial Activity

In addition to anticancer properties, compounds similar to N-(3-chloro...) have demonstrated antimicrobial effects. The presence of the sulfanyl group is believed to enhance activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell walls.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of N-(3-chloro...) against various cancer cell lines, revealing an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to active sites of key enzymes involved in cancer metabolism, suggesting a dual mechanism involving both enzyme inhibition and apoptosis induction .

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